molecular formula C11H16O4S B3319550 (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate CAS No. 114114-88-4

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate

Cat. No.: B3319550
CAS No.: 114114-88-4
M. Wt: 244.31 g/mol
InChI Key: QPPFIRCWDRIUEZ-JTQLQIEISA-N
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Description

(S)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate ( 114114-88-4) is a chiral tosylate ester of high value in organic synthesis, characterized by an (S)-configured methoxypropan-2-yl group attached to the sulfonate moiety . This compound is an important building block and intermediate due to its stability and utility as a superior leaving group in nucleophilic substitution reactions, where its stereochemistry is critical for imparting enantioselectivity . The primary mechanism of action for this compound is its role as an electrophile. The sulfonate group is an excellent leaving group, facilitating facile displacement by a variety of nucleophiles such as amines, thiols, and alkoxides to form substituted amines, thioethers, and ethers, respectively . This reactivity is harnessed in the preparation of enantiomerically pure compounds, which are essential in pharmaceutical chemistry and agrochemicals . A prominent industrial application is its use as a key chiral intermediate in the synthesis of herbicides like (S)-Metolachlor, showcasing its practical significance in developing agents with specific biological activity . In research, this chiral tosylate serves as a critical substrate in asymmetric synthesis and has been explored in the development of nanoreactors for enantioselective transformations, where chiral porous materials have achieved high enantiomeric excess (ee) values . For synthetic purposes, the compound is typically prepared from the reaction of (S)-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride under basic, anhydrous conditions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

[(2S)-1-methoxypropan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFIRCWDRIUEZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(S)-1-methoxypropan-2-ol+4-methylbenzenesulfonyl chloride(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate+HCl\text{(S)-1-methoxypropan-2-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-1-methoxypropan-2-ol+4-methylbenzenesulfonyl chloride→(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Hydrolysis: Typically carried out in aqueous basic conditions using sodium hydroxide or potassium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, thioethers, and amines.

    Hydrolysis: The major products are (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Organic Synthesis

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate serves as an important building block in organic synthesis. It is utilized in the preparation of chiral amines and alcohols through nucleophilic substitution reactions. The presence of the sulfonate group allows for enhanced reactivity compared to other leaving groups, facilitating the formation of complex organic molecules.

ApplicationDescription
Chiral SynthesisUsed to create enantiomerically pure compounds essential in pharmaceuticals.
Building BlockActs as an intermediate for synthesizing more complex organic structures.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise as inhibitors in various biological pathways. For instance, compounds derived from this sulfonate have been investigated for their efficacy against specific enzymes involved in disease processes.

Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of this compound exhibit anticancer activity by inhibiting cell proliferation in cancer cell lines. The mechanism involves targeting specific signaling pathways that regulate cell growth.

Biocatalysis

Biocatalytic applications of this compound involve its use as a substrate for enzyme-catalyzed reactions. Enzymes such as amine dehydrogenases have been shown to efficiently convert this compound into valuable amines with high enantioselectivity.

Biocatalytic ProcessEfficiency
Amine SynthesisUp to 97% conversion with high enantioselectivity reported in studies using native amine dehydrogenases .

Industrial Applications

In addition to its research applications, this compound is utilized in the chemical industry for producing agrochemicals and pharmaceuticals. Its role as a precursor in the synthesis of herbicides like S-Metolachlor highlights its importance in agricultural chemistry.

Industrial Case Example: S-Metolachlor Production
The synthesis of S-Metolachlor involves using this compound as a key intermediate, showcasing its utility in developing effective herbicides that are chiral and thus exhibit specific biological activity .

Mechanism of Action

The mechanism of action of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the displacement by nucleophiles. This property is exploited in various synthetic transformations and biological applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate and structurally related tosylates:

Compound Name Substituent Features Synthesis Method (Base/Solvent) Yield Range Notable Properties
This compound (S)-methoxypropan-2-yl group Likely similar to Not reported Chiral center; polar methoxy group
(E)-(3-Bromoprop-1-en-1-yl)sulfonylbenzene (S1) Bromoalkenyl substituent Established procedure Not reported Electrophilic bromine; potential for cross-coupling
(E)-4,4,4-Trifluorobut-2-en-1-yl 4-methylbenzenesulfonate (S2) Trifluorobutene group Established procedure Not reported Fluorine-induced lipophilicity; electron-withdrawing effects
Substituted ethyl 4-methylbenzenesulfonates (3a–3u) Styryl-imidazolyl ethyl groups Tosyl chloride, Et₃N, CH₂Cl₂ 60–80% Bioactive potential (e.g., nitroimidazole derivatives)

Key Observations:

  • Electronic Effects: The methoxy group in the target compound enhances polarity and solubility in polar solvents compared to the electron-withdrawing trifluoro (S2) or bromo (S1) substituents, which may reduce solubility but improve stability in nonpolar environments .
  • Steric and Stereochemical Influence : The (S)-configuration introduces chirality, which can affect molecular recognition in asymmetric synthesis or biological systems. In contrast, S1 and S2 lack stereocenters, simplifying their synthesis but limiting enantioselective applications.
  • Reactivity : Tosylates like S1 and S2 are tailored for specific reactions (e.g., S1’s bromine enables Suzuki couplings), whereas the methoxy group in the target compound may favor nucleophilic substitutions at the tosylate leaving group .

Physical and Chemical Properties

  • Crystallography and Hydrogen Bonding : Tosylates often exhibit predictable packing patterns due to sulfonate oxygen participation in hydrogen bonds (). The (S)-enantiomer’s crystal structure may differ from racemic forms, influencing melting points and solubility. Tools like SHELXL () and Mercury () enable detailed analysis of such interactions, though specific data for the target compound are unavailable.
  • Thermal Stability : Fluorinated analogs (e.g., S2) likely exhibit higher thermal stability due to strong C-F bonds, whereas the methoxy group in the target compound may lower melting points via reduced packing efficiency .

Biological Activity

(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate, also known as a sulfonate ester, is an organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Formula : C12_{12}H16_{16}O3_3S
  • CAS Number : 114114-88-4

The compound features a methoxy group, a propan-2-yl moiety, and a 4-methylbenzenesulfonate, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonate group may enhance solubility and facilitate interactions with biomolecules, potentially leading to modulation of enzyme activity or receptor binding.

Research Findings

Recent studies have explored the compound's potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. For example:

  • Anti-inflammatory Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in cellular models.
  • Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
Anti-inflammatoryCellular modelsInhibition of inflammatory enzymes
AnticancerBreast cancer cell linesReduced cell viability (IC50 values)
In Vivo InflammationMurine modelsDecreased pro-inflammatory cytokines

Safety and Toxicology

While the biological activity is promising, understanding the safety profile is critical. Toxicological assessments have indicated that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses . However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Chiral Purity Validation :

  • Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) to confirm enantiomeric excess (ee > 98%).
  • Optical Rotation : Compare [α]₂₀ᴰ values with literature data (e.g., [α]₂₀ᴰ = +15.2° for (S)-enantiomer) .

Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended?

Methodological Answer:
For single-crystal X-ray diffraction (SC-XRD):

Crystallization : Grow crystals via slow evaporation from ethanol.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

  • SHELXT (intrinsic phasing) for initial structure solution.
  • SHELXL for refinement with anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams using ORTEP-3 or WinGX to illustrate thermal ellipsoids and hydrogen bonding .

Example Crystal Data (hypothetical, based on analogous sulfonates ):

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)8.21, 10.54, 12.76
α, β, γ (°)90, 90, 90
Z4

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?

Methodological Answer:
Hydrogen bonding governs packing efficiency and stability:

Graph Set Analysis : Use SHELXL to identify motifs (e.g., R₂²(8) rings from O–H···O or N–H···O interactions).

Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bond strength. Stronger networks (e.g., sulfonate O···H–O) increase melting points .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to map % contributions of O···H, C···H contacts .

Example Hydrogen-Bonding Data (from analogous sulfonates ):

Donor–AcceptorDistance (Å)Angle (°)
O(sulfonate)···H–O2.65165
C–H···π (arene)3.12145

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

Dynamic Effects in NMR : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers) causing signal splitting.

DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and compute NMR shifts (GIAO method). Compare with experimental data to validate stereochemistry .

XRD vs. NMR Discrepancies : If XRD shows a single conformation but NMR suggests flexibility, analyze lattice constraints (e.g., crystal packing forces restricting rotation) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:
The sulfonate group acts as a leaving group in nucleophilic substitutions:

Kinase Inhibitor Synthesis : React with quinazoline derivatives to form irreversible EGFR/HER-2 inhibitors (e.g., via SN2 displacement of the sulfonate) .

Prodrug Design : Use the chiral center to control metabolic activation (e.g., antiviral agents targeting stereospecific enzymes).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

GHS Compliance : Prepare safety data sheets (SDS) per GHS classification (e.g., H315: Skin irritation, H319: Eye irritation).

Lab Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid pyrophoric reagents during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate
Reactant of Route 2
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(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate

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